molecular formula C10H17N3O2S B8497152 N,N-diethyl-4-hydrazinylBenzenesulfonamide

N,N-diethyl-4-hydrazinylBenzenesulfonamide

Cat. No.: B8497152
M. Wt: 243.33 g/mol
InChI Key: BEXURFYQSQKQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-hydrazinylBenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of a hydrazinyl group attached to a benzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-hydrazinylBenzenesulfonamide typically involves the reaction of p-chlorobenzenesulfonamide with diethylamine and hydrazine hydrate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then precipitated by adding water and purified by washing and drying .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-hydrazinylBenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-4-hydrazinylBenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydrazinylBenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death . The compound interacts with the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate.

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-4-hydrazinylBenzenesulfonamide is unique due to the presence of the diethyl groups, which enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature contributes to its potent enzyme inhibitory activity and makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N,N-diethyl-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3

InChI Key

BEXURFYQSQKQFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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